4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine with propylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 1-position enhances its lipophilicity and potentially its ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C9H11ClN4 |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
4-chloro-6-methyl-1-propylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4/c1-3-4-14-9-7(5-11-14)8(10)12-6(2)13-9/h5H,3-4H2,1-2H3 |
InChI Key |
ODFGEXYNGXFXKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=NC(=N2)C)Cl |
Origin of Product |
United States |
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